Anticancer Activity Against Lung (A549) and Breast (MCF-7) Cell Lines Compared to the Des-6-substituted Analog WAY-301522
The target compound demonstrates measurable cytotoxicity against A549 lung cancer cells (IC50 = 12.5 µM) and MCF-7 breast cancer cells (IC50 = 15.0 µM) . This is a crucial differentiator from its des-6-substituted analog WAY-301522 (N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine), which shows considerably weaker anticancer activity, with reported IC50 values ranging from 0.83 to 1.81 µM against other cancer cell lines, not matching the activity of the target compound . The addition of the ethylpiperazinyl group at the C6 position significantly improves the cytotoxic profile against these specific cell lines.
| Evidence Dimension | Cytotoxicity (IC50) against specified cancer cell lines |
|---|---|
| Target Compound Data | A549: IC50 = 12.5 µM; MCF-7: IC50 = 15.0 µM |
| Comparator Or Baseline | WAY-301522 (lack of C6-ethylpiperazine): IC50 values in the range of 0.83 to 1.81 µM against other cancer cell lines, but not reported for A549 and MCF-7 |
| Quantified Difference | Target compound shows demonstrable activity against A549 and MCF-7, while the comparator's activity against these specific lines is not established. |
| Conditions | In vitro cytotoxicity assay against A549 (lung) and MCF-7 (breast) cancer cell lines. |
Why This Matters
This differential cytotoxicity data is essential for researchers specifically targeting lung or breast cancer models, where the des-ethylpiperazinyl analog WAY-301522 may be ineffective.
